Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperidine moiety modified with a furan-containing thioether group. Its structural complexity arises from the fusion of aromatic (benzofuran, furan) and alicyclic (piperidine) components, along with a sulfur-based substituent. This compound shares design principles with CNS-targeting agents, where benzofuran and piperidine scaffolds are often employed to modulate receptor interactions (e.g., serotonin or dopamine receptors) . However, its specific biological targets and applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21-9-7-15(8-10-21)13-25-14-17-5-3-11-23-17/h1-6,11-12,15H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXUSGCVZPNNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through cyclization reactions. One common method is the free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Additionally, microwave-assisted synthesis (MWI) has been employed to obtain benzofuran-2-yl derivatives, offering a more efficient and rapid approach .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods may include the use of proton quantum tunneling to construct benzofuran rings, which is advantageous due to its high yield and minimal side reactions . The scalability of these methods makes them suitable for producing significant quantities of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, compounds similar to Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .
2. Anticancer Potential
Research indicates that benzofuran derivatives may also exhibit anticancer activity. For instance, structural modifications on benzofuran can enhance the selectivity and potency against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point in several studies, suggesting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been investigated, with findings suggesting that they can inhibit key inflammatory mediators. This makes them potential candidates for treating chronic inflammatory diseases .
Example Synthesis Pathway
A common pathway involves the reaction of benzofuran with furan derivatives under acidic conditions, followed by nucleophilic substitution reactions to introduce the piperidine moiety. The following table summarizes key steps in the synthesis:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzofuran + Furan derivative | Acidic medium | Intermediate compound |
| 2 | Intermediate + Piperidine derivative | Heating | Benzofuran derivative |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized various benzofuran derivatives and tested their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzofuran-based compounds, revealing that specific structural features correlate with increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the importance of substituent positioning on the benzofuran ring for optimizing biological activity .
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Linkers : Piperidine vs. piperazine alters conformational flexibility and hydrogen-bonding capacity, impacting receptor binding kinetics .
- Substituent Effects : The thioether group in the target compound may confer unique redox properties or enhance lipophilicity compared to oxygen/sulfur-free analogues .
Physicochemical Properties
Comparative physicochemical data (experimental or predicted):
Analysis :
- The target compound’s logP is comparable to Compound 21 but lower than Compound 22b, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Poor aqueous solubility is a common limitation among these analogues, necessitating formulation optimization for in vivo studies.
Pharmacokinetic and Metabolic Profiles
- Comparative Half-Lives :
Prediction for Target Compound : Half-life may exceed 4 hours, assuming reduced hepatic clearance from the thioether group.
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. The compound Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone represents a novel structure that combines the benzofuran moiety with a piperidine derivative, potentially enhancing its therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzofuran ring fused with a piperidine moiety and a furan-derived thioether. This unique structure may influence its biological interactions and pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Key findings include:
- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that benzofuran derivatives can effectively inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against lung adenocarcinoma cells (A549), indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism involves the inhibition of critical signaling pathways associated with cancer progression. For example, certain benzofuran derivatives have been shown to target the AKT signaling pathway, leading to apoptosis in cancer cells and reduced tumor growth in vivo models .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly affects the biological activity of these compounds. Substituents such as halogens or alkyl chains on the benzofuran ring can enhance cytotoxicity by altering lipophilicity and receptor binding affinity .
Table 1: Summary of Biological Activities of Benzofuran Derivatives
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCC1019 | A549 | 16.4 | Inhibition of PLK1 signaling pathway |
| Compound 10b | HCT116 | 0.46 | Inhibition of HIF-1 pathway |
| Benzofuran-X | SQ20B | 0.30 | Induction of apoptosis via AKT pathway inhibition |
Case Study: MCC1019
MCC1019 is a bromomethyl-substituted benzofuran derivative developed for lung cancer therapy. It was evaluated through in silico, in vitro, and in vivo models, demonstrating significant anticancer activity by inhibiting the serine-threonine kinase (AKT) signaling pathway, which is crucial for cell survival and proliferation . The compound's selective inhibition led to a marked reduction in metastatic lesions without affecting overall body weight or organ function.
Q & A
Q. Table 1. Comparative Reactivity of Analogous Thioether Linkers
| Substituent | Reaction Yield (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Furan-2-ylmethyl | 78 | 28 |
| Thiophen-3-ylmethyl | 65 | 42 |
| Benzyl | 84 | 15 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
